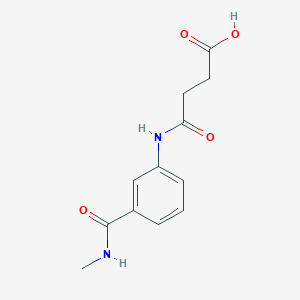
4-((3-(Methylcarbamoyl)phenyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-(Methylcarbamoyl)phenyl)amino)-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol. This compound is characterized by the presence of a methylcarbamoyl group attached to a phenyl ring, which is further connected to an amino group and a butanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Methylcarbamoyl)phenyl)amino)-4-oxobutanoic acid typically involves the following steps:
Formation of the Methylcarbamoyl Group: The initial step involves the introduction of a methylcarbamoyl group to a phenyl ring. This can be achieved through the reaction of methyl isocyanate with an appropriate phenyl derivative under controlled conditions.
Amino Group Introduction: The next step involves the introduction of an amino group to the phenyl ring. This can be done through a nucleophilic substitution reaction using an appropriate amine.
Formation of the Butanoic Acid Moiety: The final step involves the formation of the butanoic acid moiety. This can be achieved through a series of reactions, including oxidation and hydrolysis, to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-((3-(Methylcarbamoyl)phenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the phenyl ring and other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-((3-(Methylcarbamoyl)phenyl)amino)-4-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((3-(Methylcarbamoyl)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[3-(Carbamoyl)phenyl]amino}-4-oxobutanoic acid: Similar structure but lacks the methyl group on the carbamoyl moiety.
4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxopentanoic acid: Similar structure but has an additional carbon in the butanoic acid moiety.
4-((3-(Methylcarbamoyl)phenyl)amino)-4-oxobutanoic acid methyl ester: Similar structure but with a methyl ester group instead of the carboxylic acid.
Uniqueness
This compound is unique due to the presence of the methylcarbamoyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications, particularly in the synthesis of complex organic molecules and the study of biochemical pathways.
Eigenschaften
Molekularformel |
C12H14N2O4 |
|---|---|
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
4-[3-(methylcarbamoyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14N2O4/c1-13-12(18)8-3-2-4-9(7-8)14-10(15)5-6-11(16)17/h2-4,7H,5-6H2,1H3,(H,13,18)(H,14,15)(H,16,17) |
InChI-Schlüssel |
WDZZPPZVHBBDJO-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O |
Kanonische SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


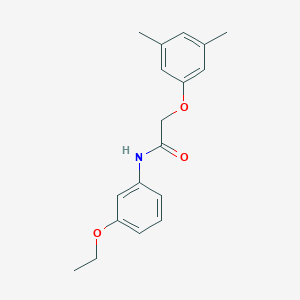
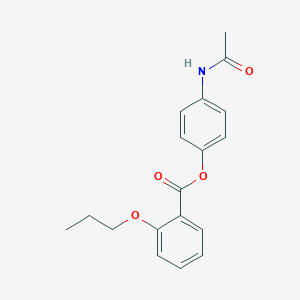
![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
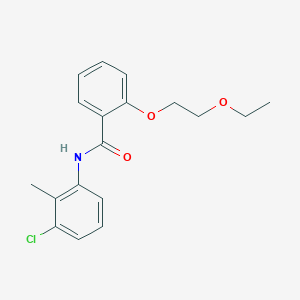
![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)
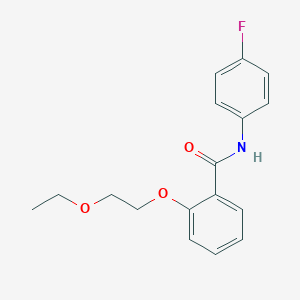
![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
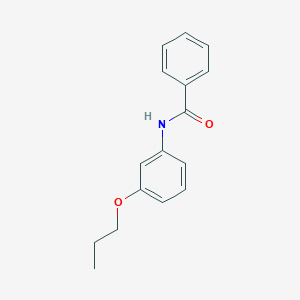
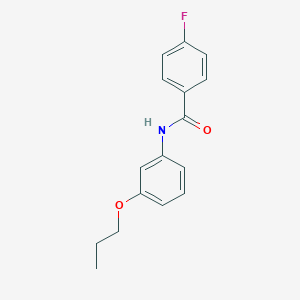
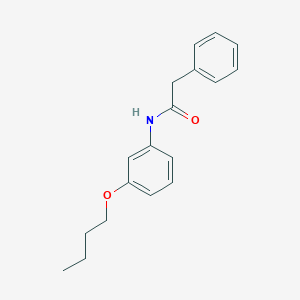
![N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268650.png)
